Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
Overview
Description
Synthesis Analysis
The synthesis of oleic acid derivatives involves innovative approaches to introduce functional groups and create complex structures. For instance, the synthesis of unique chiral olefins starting from oleic acid derivatives showcases the ability to generate optically pure compounds, which are valuable in stereochemical studies and applications (Harada, Koumura, & Feringa, 1997). Additionally, the conversion of methyl oleate to branched-chain derivatives highlights the chemical modifications possible with oleic acid esters, expanding their utility in various applications (Dailey, Prevost, & Strahan, 2008).
Molecular Structure Analysis
The molecular structure of oleic acid derivatives is a key area of study, providing insights into their chemical behavior and interaction potential. X-ray crystallography and other spectroscopic methods are employed to elucidate the structures of synthesized compounds, offering a detailed understanding of their stereochemistry and molecular conformation.
Chemical Reactions and Properties
Oleic acid derivatives undergo various chemical reactions, showcasing their reactivity and versatility. For example, the olefin metathesis reaction applied to oleic acid esters results in the formation of long-chain dicarboxylic acids and alkenes, demonstrating the utility of oleic acid derivatives in synthetic organic chemistry (Roswanda, Putra, & Mujahidin, 2017).
Scientific Research Applications
Chemical Synthesis and Industrial Applications :
- Monoperoxy carbonic acid methyl ester efficiently epoxidizes olefins under neutral conditions, which is beneficial for acid-sensitive substrates. This "acid-free" Prileshajev epoxidation is important in chemical synthesis processes (Rüsch gen. Klaas & Warwel, 1999).
- The esterification of ozonide-derived acidic products with 2,2-dimethoxypropane aids in determining positional isomers of monoethylenic fatty acids, without requiring dimethyl sulfoxide (Castell & Ackman, 1967).
- Methyl oleate can be converted to novel branched-chain hydroxy acid derivatives, potentially offering new uses for oilseed products and by-products in biodiesel, fuel additives, and lubricants (Dailey, Prevost, & Strahan, 2009).
- Branched-chain derivatives of methyl oleate show potential as low-temperature biodiesel additives due to their lower re-crystallization temperatures compared to methyl oleate (Dailey, Prevost, & Strahan, 2008).
Biotechnology and Biofuels :
- Lipase B from Candida antarctica effectively synthesized D-ribose-oleic acid esters with a high yield of over 90%, making it a promising biocatalyst for the production of biofuels and bioplastics (Çetinkaya, Yenidünya, Başoğlu, & Sarac, 2020).
- A novel method for the quantitative analysis of oleic and petroselinic acids in glyceride oils was developed, useful for nutritional research (Mallard & Craig, 1966).
Polymerization and Material Science :
- Oleic acid polymerizes more easily than its methyl ester in an azeotropic salt bath, forming ether and ester groups, while methyl oleate contains ester, ether, and epoxide groups. This has implications for the synthesis of polymeric materials (Koley, 1971).
- The synthesis of cyclic acetals (ketals) from epoxidized methyl oleate and 2-hexanone leads to new hydrophobic molecules for the synthesis of new surfactants (Doll & Erhan, 2008).
Safety And Hazards
Specific safety and hazard information for this compound is not readily available. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
The future directions for research on this compound are not clear from the available literature. Given its structure, it could potentially be of interest in fields such as materials science or medicinal chemistry, but further research would be needed to explore these possibilities.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEQPXMGHNSQNP-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564812 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
CAS RN |
33001-45-5 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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